5-Aminobenzimidazole
CAS No.: 934-22-5
Cat. No.: VC21322028
Molecular Formula: C7H7N3
Molecular Weight: 133.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 934-22-5 |
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Molecular Formula | C7H7N3 |
Molecular Weight | 133.15 g/mol |
IUPAC Name | 3H-benzimidazol-5-amine |
Standard InChI | InChI=1S/C7H7N3/c8-5-1-2-6-7(3-5)10-4-9-6/h1-4H,8H2,(H,9,10) |
Standard InChI Key | WFRXSXUDWCVSPI-UHFFFAOYSA-N |
SMILES | C1=CC2=C(C=C1N)NC=N2 |
Canonical SMILES | C1=CC2=C(C=C1N)NC=N2 |
Introduction
Chemical Structure and Properties
Structural Characteristics
5-Aminobenzimidazole belongs to the benzimidazole family, which constitutes an important class of biologically active heterocyclic compounds. The electron-rich nitrogen heterocycles in benzimidazole derivatives can readily accept or donate protons, facilitating the formation of diverse weak interactions that enable binding with various therapeutic targets . This characteristic explains the compound's significance in pharmaceutical development, as benzimidazole is among the ten most frequently employed five-membered nitrogen heterocycles in FDA-approved drugs .
The unique positioning of the amino group at the fifth position distinguishes this compound from other aminobenzimidazole isomers such as 2-aminobenzimidazole and 4-aminobenzimidazole. This structural difference significantly influences its chemical reactivity and biological activity profiles. The benzimidazole core resembles naturally occurring purine nucleotides, which partially explains the wide range of biological activities observed in this class of compounds.
Physical and Chemical Properties
The physical and chemical properties of 5-aminobenzimidazole contribute to its utility in various research and industrial applications. The compound typically appears as a crystalline solid with distinct spectroscopic characteristics that aid in its identification and quality assessment.
Table 1: Key Physical and Chemical Properties of 5-Aminobenzimidazole
Property | Description |
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Molecular Formula | C7H7N3 |
Molecular Weight | 133.15 g/mol |
CAS Number | 934-22-5 |
Appearance | Crystalline solid |
Structure | Benzene ring fused to imidazole with NH2 at position 5 |
Solubility | Soluble in polar organic solvents |
Researchers utilize various spectroscopic techniques to characterize this compound, including Infrared (IR) spectroscopy, Ultraviolet-visible (UV) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and mass spectrometry. These techniques provide crucial information about functional groups, electronic transitions, and structural arrangements within the molecule.
Synthesis Methods
Laboratory Synthesis Routes
Multiple synthetic pathways have been developed for preparing 5-aminobenzimidazole, each with specific advantages depending on the required scale and available starting materials. One common approach involves the cyclization of o-phenylenediamine with formic acid or its derivatives, followed by appropriate modifications to introduce the amino group at the desired position. Another significant method includes the reduction of 5-nitrobenzimidazole using reducing agents such as iron powder in the presence of hydrochloric acid.
Recent Innovations in Synthesis
In the laboratory context, researchers have explored alternative methods for synthesizing 5-aminobenzimidazole derivatives. For instance, the preparation of 2-(4-aminophenyl)-5-aminobenzimidazole (p-DABI) and 2-(3-aminophenyl)-5-aminobenzimidazole (m-DABI) has been reported through the reaction of 4-nitro-1,2-phenylenediamine with 4-nitrobenzoyl chloride and 3-nitrobenzoyl chloride, respectively, followed by the reduction of the dinitro intermediates .
The cyclization step to form the benzimidazole structure has been achieved through various conditions, including heating at temperatures ranging from 210°C to 300°C, or using poly(phosphoric acid) (PPA) for cyclodehydration . These methodological variations offer flexibility in adapting the synthesis to specific laboratory capabilities and requirements.
Applications in Research and Industry
Building Block in Organic Synthesis
5-Aminobenzimidazole serves as a valuable building block for synthesizing more complex heterocyclic compounds with potential pharmaceutical applications. Its reactivity profile, influenced by the amino group at position 5, enables selective modifications to develop molecules with enhanced properties or targeted activities.
Polymer Chemistry Applications
Incorporation of 5-aminobenzimidazole derivatives into polymer structures has demonstrated significant effects on material properties. For example, research on poly(ether amide)s containing benzimidazole groups has shown that these compounds can modify polymer characteristics such as thermal transitions, solubility, and water uptake .
A specific study utilized 2-(4-aminophenyl)-5-aminobenzimidazole and 2-(3-aminophenyl)-5-aminobenzimidazole to synthesize new aromatic poly(ether amide)s containing benzimidazole groups and ethylene oxide sequences of different lengths . These polymers exhibited unique properties influenced by both the fused benzimidazole group and the number of oxygen linkages in their structure.
Industrial Applications
Beyond research settings, 5-aminobenzimidazole finds applications in various industrial contexts:
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Development of dyes and pigments, particularly in the production of benzimidazolone pigments and dyestuffs, which exhibit superior performance and fastness compared to other azo pigments
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Chemical reagent in various industrial processes
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Precursor for specialty chemicals with specific technical applications
Compound | Position of Amino Group | Notable Characteristics |
---|---|---|
5-Aminobenzimidazole | Position 5 | Unique electronic distribution, specific reactivity pattern |
2-Aminobenzimidazole | Position 2 | Different substitution possibilities, altered biological interactions |
4-Aminobenzimidazole | Position 4 | Distinct chemical profile compared to other isomers |
Understanding these structure-activity relationships is crucial for rational drug design based on the benzimidazole scaffold.
Mechanism of Action
Molecular Interactions
The mechanism of action of 5-aminobenzimidazole and related compounds involves interactions with various molecular targets. These compounds can bind to enzymes and inhibit their activity, which is crucial for their biological effects. They can also interact with nucleic acids, potentially affecting processes such as DNA replication and transcription.
Cellular Processes
At the cellular level, benzimidazole derivatives have been shown to affect multiple processes:
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Cell cycle regulation: Compounds like MBIC induce G2-M phase arrest followed by cancer cell death
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Mitochondrial function: Some derivatives stimulate mitochondria-dependent apoptotic pathways
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Oxidative stress: Certain compounds generate reactive oxygen species that trigger cell death mechanisms
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Signal transduction: Benzimidazoles can activate specific signaling cascades, such as the JNK pathway
These diverse cellular effects contribute to the wide range of biological activities observed in benzimidazole derivatives, making them valuable candidates for therapeutic development.
Future Research Directions
Challenges and Opportunities
Despite the potential of 5-aminobenzimidazole in various applications, several challenges and opportunities for future research exist:
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Development of more efficient and environmentally friendly synthetic routes
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Comprehensive evaluation of structure-activity relationships to optimize biological activities
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Exploration of novel applications in materials science and catalysis
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Investigation of specific mechanisms underlying observed biological effects
Emerging Applications
Emerging research areas for 5-aminobenzimidazole include:
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Targeted cancer therapeutics leveraging the anticancer potential of benzimidazole derivatives
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Advanced materials with specialized properties for technical applications
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Development of more effective and selective pharmaceutical agents
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Green chemistry applications focusing on sustainable processes
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